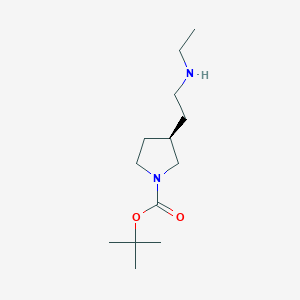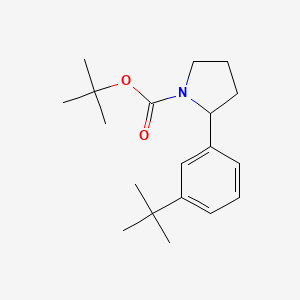
tert-Butyl 2-(3-(tert-butyl)phenyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(1,1-Dimethylethyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,1-Dimethylethyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves the reaction of 3-(1,1-Dimethylethyl)phenylamine with pyrrolidine-1-carboxylic acid tert-butyl ester. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(1,1-Dimethylethyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-[3-(1,1-Dimethylethyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(1,1-Dimethylethyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The phenyl group, with its tert-butyl substitution, can influence the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1’-[2,2-bis[[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]methyl]-1,3-propanediyl] ester
- tert-Butyl phenyl carbonate
- 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester
Uniqueness
What sets 2-[3-(1,1-Dimethylethyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester apart from similar compounds is its specific combination of a pyrrolidine ring and a tert-butyl-substituted phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C19H29NO2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-tert-butylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO2/c1-18(2,3)15-10-7-9-14(13-15)16-11-8-12-20(16)17(21)22-19(4,5)6/h7,9-10,13,16H,8,11-12H2,1-6H3 |
Clave InChI |
SMFCFNLQVXBRNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1)C2CCCN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


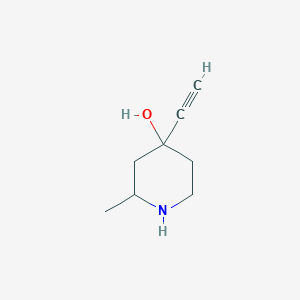
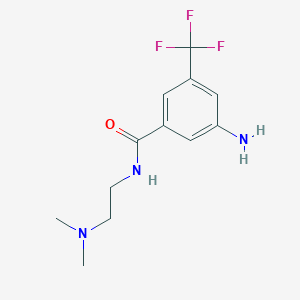

![2-(3-Isopropenyl-phenyl)-[1,3]dioxolane](/img/structure/B13971359.png)

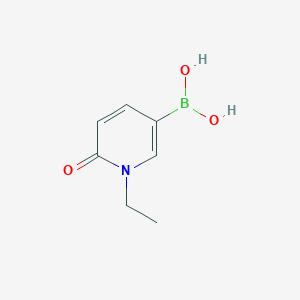
![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13971374.png)
![2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13971382.png)

![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13971388.png)

